molecular formula C14H12BrN3O B4329205 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol

4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol

Cat. No.: B4329205
M. Wt: 318.17 g/mol
InChI Key: RAFTWRCBDZRFGE-UHFFFAOYSA-N
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Description

4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 4-position of the phenol ring and an indazole moiety attached via an aminomethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol typically involves the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.

    Attachment of the Aminomethyl Linkage: The indazole derivative is then reacted with formaldehyde and a suitable amine to introduce the aminomethyl group. This step typically requires acidic or basic conditions to facilitate the formation of the aminomethyl linkage.

    Bromination: The final step involves the bromination of the phenol ring at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the phenol ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Quinones or other oxidized forms of the phenol group.

    Reduction: Hydroquinones or other reduced forms of the phenol group.

    Coupling: Complex biaryl or heteroaryl structures.

Scientific Research Applications

4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways. The bromine atom and phenol group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-indazole: A simpler indazole derivative with a bromine atom at the 4-position.

    2-[(1H-indazol-7-ylamino)methyl]phenol: Lacks the bromine atom but retains the aminomethyl linkage and phenol group.

    7-bromo-1H-indazole: Another indazole derivative with a bromine atom at a different position.

Uniqueness

4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol is unique due to the combination of the bromine atom, aminomethyl linkage, and phenol group, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with simpler or less functionalized indazole derivatives.

Properties

IUPAC Name

4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c15-11-4-5-13(19)10(6-11)7-16-12-3-1-2-9-8-17-18-14(9)12/h1-6,8,16,19H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFTWRCBDZRFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCC3=C(C=CC(=C3)Br)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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